Thallic acetate

描述

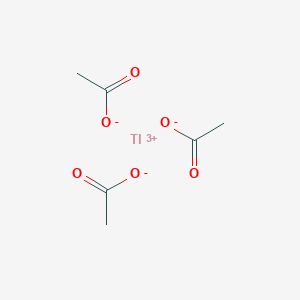

Thallic acetate, also known as thallium(III) acetate, is an organothallium compound with the chemical formula (CH₃COO)₃Tl. It is a white crystalline solid that is highly toxic and has been used in various chemical reactions and industrial applications. This compound is soluble in water and alcohol but insoluble in ether. It is known for its ability to act as a catalyst in organic synthesis and has been studied for its unique chemical properties .

准备方法

Thallic acetate can be synthesized through several methods. One common method involves the reaction of thallium(III) oxide with acetic acid. The reaction is typically carried out under controlled conditions to ensure the purity of the product. The chemical equation for this reaction is:

Tl2O3+6CH3COOH→2(CH3COO)3Tl+3H2O

Another method involves the reaction of thallium(III) hydroxide with acetic acid. This method also requires careful control of reaction conditions to obtain high-purity this compound. The chemical equation for this reaction is:

Tl(OH)3+3CH3COOH→(CH3COO)3Tl+3H2O

Industrial production of this compound often involves the use of thallium metal, which is oxidized to thallium(III) and then reacted with acetic acid. This method allows for large-scale production of the compound .

化学反应分析

Oxidation of Alkenes

Thallic acetate oxidizes alkenes to epoxides, ketones, and diols, depending on reaction conditions. In trifluoroacetic acid, the oxidation of 1-octene yields:

Competitive thallation studies with toluene and benzene reveal temperature-dependent selectivity. At 0°C, toluene reacts 17.5 times faster than benzene, favoring para-substitution (73.7% ) over ortho (17.4% ) and meta (5.9% ) isomers. Elevated temperatures (73°C) reduce para selectivity due to reversible electrophilic substitution .

Table 1: Isomer Distribution in Thallation of Toluene

| Temperature (°C) | ortho (%) | meta (%) | para (%) |

|---|---|---|---|

| 0 | 17.4 | 5.9 | 73.7 |

| 73 | 32.1 | 19.8 | 48.1 |

Substitution Reactions

This compound participates in electrophilic aromatic substitution (EAS), forming arylthallium intermediates. For example, bromobenzene undergoes thallation at para positions with reactivity order F > Cl > Br due to steric and electronic effects . Substituted benzenes with bulky groups (e.g., tert-butyl) show suppressed ortho substitution, highlighting steric constraints .

Ring Cleavage and Rearrangement

In diterpenoid chemistry, this compound cleaves methyl ent-trachyloban-19-oate (1a ) to produce ent-atisane derivatives (2–4 ) and a ring-contracted product (5 ) via oxidative rearrangement. This reaction provides access to structurally complex natural products .

Reaction Pathway:

Hydroxylation and Diol Formation

In aqueous acetic acid, this compound hydroxylates cyclohexene to form cyclohexane-1,2-diol and 3-hydroxycyclohexanone as primary products. The reaction proceeds via an oxy-thallation adduct , with kinetics dependent on thallium(III) concentration .

Mechanism:

-

Electrophilic attack by Tl(III) on the double bond.

-

Formation of a cyclic thallium intermediate.

Rate Laws and Solvent Effects

-

Thiolactic Acid Oxidation : The reaction follows second-order kinetics () in 80% aqueous acetic acid. Added NaCl retards the rate by forming less reactive species (e.g., ) .

-

Cyclohexene Oxidation : Rate law: . Activation energy () is ~45 kJ/mol , indicative of a concerted mechanism .

Table 2: Rate Constants for Thiolactic Acid Oxidation

| [NaCl] (M) | (Ms) |

|---|---|

| 0.004 | 0.12 |

| 0.008 | 0.08 |

Oxidative Cyclizations

This compound facilitates oxidative cyclization of enamines and conjugated dienes. For example, 1,3-dienes form cyclic acetates, while enamines yield pyrrole derivatives via tandem oxidation and cyclization .

科学研究应用

Microbiological Applications

Thallic acetate is utilized in microbiology as a selective agent in culture media. It has been shown to inhibit the growth of gram-negative bacteria, making it particularly useful for isolating specific bacterial strains. For instance, it is employed in selective media for the detection of mollicutes, which are a group of bacteria lacking cell walls and are known to cause various diseases in plants and animals .

Neurotoxicological Research

This compound is recognized for its neurotoxic properties, which have been extensively studied to understand its effects on neuronal cells. Research indicates that exposure to this compound can induce apoptosis (programmed cell death) in glioma cells, suggesting potential implications for cancer research and treatment strategies . A notable study demonstrated that this compound affects cell cycle regulation and induces oxidative stress, leading to cellular damage .

Case Study: Glioma Cells

- Objective : To investigate the mechanisms by which this compound induces apoptosis.

- Findings : Significant reduction in cell viability was observed with increased concentrations of this compound.

- : The compound's ability to induce apoptosis in glioma cells highlights its potential utility in developing therapeutic agents against brain tumors .

Toxicological Studies

This compound has been the subject of toxicological assessments due to its hazardous nature. Various studies have documented its adverse effects on animal models, including alopecia and decreased body weight at specific dosage levels. For example, a chronic exposure study on rats indicated that doses as low as 0.0005% did not lead to significant adverse effects, while higher concentrations resulted in increased mortality and alopecia .

Toxicity Overview

| Study Type | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Observed Effects |

|---|---|---|---|

| Acute Oral Exposure | 0.4 | 1.1 | Alopecia, decreased body weight |

| Chronic Dietary Exposure | 0.0005 | 0.0015 | Alopecia observed after 6 weeks |

Industrial Applications

In industrial settings, this compound is employed as a precursor for producing high-purity compounds and catalysts. Its properties make it suitable for synthesizing nanoscale materials used in electronics and other advanced technologies . The compound's ability to decompose into thallium oxide upon heating further enhances its utility in various chemical processes.

Environmental Studies

This compound's environmental impact has also been a subject of research, particularly concerning its presence in water sources and potential bioaccumulation in food chains. Studies have indicated that chronic exposure can lead to neurological symptoms and other health issues in populations living near industrial sites emitting thallium compounds .

作用机制

The mechanism of action of thallic acetate involves its ability to interfere with various biological processes. This compound can replace potassium ions in biological systems, disrupting cellular functions such as enzyme activity and membrane potential. It can also induce oxidative stress by generating reactive oxygen species, leading to cell damage and apoptosis. The molecular targets of this compound include enzymes involved in cellular respiration and ion channels in cell membranes .

相似化合物的比较

Thallic acetate can be compared with other thallium compounds, such as thallium(I) acetate and thallium(III) nitrate. While all these compounds contain thallium, they differ in their chemical properties and applications:

Thallium(I) acetate: This compound is less oxidizing than this compound and is used in different types of chemical reactions. It is also highly toxic and has similar applications in organic synthesis.

Thallium(III) nitrate: This compound is a strong oxidizing agent and is used in various oxidation reactions. It is also used in the preparation of other thallium compounds.

This compound is unique in its ability to act as both an oxidizing agent and a catalyst in organic synthesis. Its high toxicity and specific chemical properties make it a valuable compound in scientific research and industrial applications .

生物活性

Thallic acetate, a compound derived from thallium, has garnered attention due to its biological activity and potential toxicological implications. This article reviews various studies and findings related to the biological effects of this compound, focusing on its toxicity, mechanisms of action, and case studies that illustrate its impact on health.

Overview of this compound

This compound is a thallium compound that can be absorbed through various routes, including ingestion and inhalation. Its toxicological profile indicates significant risks associated with exposure, particularly in occupational settings. Understanding the biological activity of this compound is crucial for assessing its health risks.

Mechanisms of Toxicity

This compound exhibits several mechanisms through which it exerts its toxic effects:

- Oxidative Stress : It induces oxidative stress by increasing lipid peroxidation and depleting antioxidant defenses such as non-protein sulfhydryls (NPSH) and glutathione peroxidase (GSH Px) in animal models .

- Mitochondrial Dysfunction : The compound disrupts mitochondrial function and energy generation, leading to cellular damage .

- Genotoxic Effects : Studies have indicated that thallium compounds can cause DNA damage and genetic alterations, highlighting their potential carcinogenic effects .

Acute and Chronic Effects

Research has documented both acute and chronic effects of this compound exposure:

- Acute Toxicity : Symptoms of acute thallium poisoning include gastrointestinal distress, neurological symptoms, and skin abnormalities. In experimental studies, high doses led to rapid mortality in animal models .

- Chronic Exposure : Long-term exposure has been associated with alopecia and potential neurological deficits. In a study involving rats fed varying concentrations of this compound, the no observed adverse effect level (NOAEL) was determined to be 0.0005%, while alopecia was noted at higher doses .

Case Studies

Several case reports illustrate the clinical manifestations associated with this compound exposure:

- Occupational Exposure : A cohort study involving workers exposed to thallium fumes showed a dose-response relationship between urinary thallium levels and neurological symptoms, such as sensory dysfunction and cognitive impairment .

- Acute Poisoning Cases : Reports indicate that patients presenting with acute thallium poisoning exhibited severe symptoms requiring immediate medical intervention, including activated charcoal administration and hemodialysis in severe cases .

Data Summary

The following table summarizes key findings from studies on the biological activity of this compound:

属性

IUPAC Name |

thallium(3+);triacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H4O2.Tl/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMRRYUGQTFYZGD-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Tl+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9O6Tl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

563-68-8 (Parent) | |

| Record name | Thallium (III) acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002570630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20890561 | |

| Record name | Thallium (III) acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20890561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Thallium acetate is a white odorless crystalline solid. Density 3.68 g / cm3. A dangerous poison. | |

| Record name | THALLIUM ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12777 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Soluble (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | THALLIUM ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12777 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

3.765 at 278.6 °F (USCG, 1999) - Denser than water; will sink | |

| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |

| Record name | THALLIUM ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12777 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

563-68-8, 2570-63-0, 15843-14-8 | |

| Record name | THALLIUM ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12777 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thallium (III) acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002570630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, thallium(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thallium (III) acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20890561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thallium acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.301 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Thallium (III) acetate sesquihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.104 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Thallium acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.416 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THALLIUM TRIACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24Z9A6MS8G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

230 °F (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | THALLIUM ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12777 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of Thallic Acetate in organic chemistry?

A: this compound is primarily utilized as a strong oxidizing agent in organic synthesis. [] It exhibits versatility in facilitating various oxidative transformations, including the oxidation of alkenes and alkynes, the cleavage of cyclopropane rings, and oxidative rearrangements. []

Q2: Can this compound be used to functionalize aromatic compounds?

A: Yes, this compound reacts with aromatic compounds in acetic acid containing perchloric acid to produce arylthis compound perchlorate monohydrates (Ar-Tl(OAc)(ClO4)·H2O). [] This reaction follows an electrophilic aromatic substitution mechanism, with the reactivity order and isomer distribution reflecting those observed in typical electrophilic substitutions. []

Q3: Are there limitations to using this compound with aromatic compounds?

A: Yes, the formation of arylthallic compounds is not observed when using other Thallic salts such as Thallic nitrate, sulfate, or chloride. [] This highlights the importance of the acetate anion in the reaction mechanism.

Q4: How does this compound react with cyclopropane rings?

A: this compound effectively cleaves cyclopropane rings in organic molecules. [, , ] A notable example is its reaction with methyl ent-trachyloban-19-oate, leading to the formation of various ent-atisane derivatives. [] This reaction pathway offers a valuable synthetic route to access these and related compounds. []

Q5: Is the cleavage of cyclopropanes by this compound selective?

A: The reaction can lead to multiple products. For instance, reacting methyl ent-trachyloban-19-oate with this compound generates four major products, with the minor products including ent-atisane derivatives. [] Further investigation revealed seven additional minor products. [] The formation of these products suggests that while effective, the reaction may not be entirely regiospecific, and the product distribution depends on the specific substrate and reaction conditions. []

Q6: What is the proposed mechanism for the oxidative cleavage of cyclopropanes by this compound?

A: Research suggests that the oxidative cleavage of cyclopropanes by this compound is initiated by the scission of a specific carbon-carbon bond within the cyclopropane ring. [] In the case of methyl ent-trachyloban-19-oate, the mechanism likely involves the initial cleavage of the C13—C16 bond. []

Q7: Are there any safety concerns associated with this compound?

A: Yes, this compound is extremely poisonous. [] It should always be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment.

Q8: What is the long-term stability of this compound?

A: this compound remains stable for extended periods when stored properly. [] It should be kept in a tightly sealed container, shielded from light, and placed in a desiccator to prevent degradation due to moisture.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。